3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid
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Overview
Description
3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of a substituted phenylthiourea with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core. The carboxylic acid group is then introduced through subsequent reactions, such as oxidation or carboxylation .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent in various biological studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride
- Benzo[d]imidazo[2,1-b][1,3]thiazole carboxamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the ethoxy and propan-2-yl groups may enhance its lipophilicity and ability to interact with specific biological targets.
Properties
CAS No. |
5134-20-3 |
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Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2-ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-15-6-5-11(10(2)3)7-12(15)14-9-23-17-18-13(16(20)21)8-19(14)17/h5-10H,4H2,1-3H3,(H,20,21) |
InChI Key |
MMSHLGZIJCKYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)C2=CSC3=NC(=CN23)C(=O)O |
Origin of Product |
United States |
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